3-(Dimethylamino)-2-phenylprop-2-enal
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
3-(dimethylamino)-2-phenylprop-2-enal |
InChI |
InChI=1S/C11H13NO/c1-12(2)8-11(9-13)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI Key |
ABQPNXRKOONAJA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C(C=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Dimethylamino 2 Phenylprop 2 Enal and Analogs
Established Synthetic Routes to 3-(Dimethylamino)-2-phenylprop-2-enal
Traditional synthetic approaches to this compound primarily rely on well-established organic reactions that have been refined over decades. These methods are characterized by their reliability and the wealth of available literature, providing a solid foundation for the synthesis of this and related compounds.
Precursor Identification and Reaction Pathways (e.g., involving phenylacetaldehyde (B1677652), N,N-dimethylformamide)
A key synthetic route to this compound involves the Vilsmeier-Haack reaction. This reaction is a versatile method for the formylation of electron-rich compounds. chemistrysteps.comjk-sci.comwikipedia.orgcambridge.org In this context, the likely precursors are a compound that can provide the 2-phenylprop-2-enal backbone and a formylating agent.
The Vilsmeier-Haack reaction typically employs a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, commonly phosphorus oxychloride (POCl₃). jk-sci.com These reagents react to form a chloroiminium ion, known as the Vilsmeier reagent, which is the active electrophile in the reaction. chemistrysteps.comwikipedia.org
The Vilsmeier reagent then reacts with an electron-rich species. While the reaction is classically applied to aromatic rings, it can also be used with other nucleophilic substrates like alkenes. jk-sci.com For the synthesis of this compound, a plausible pathway involves the reaction of a precursor like phenylacetaldehyde or a related species that can be formylated at the carbon adjacent to the phenyl group. The reaction with the Vilsmeier reagent introduces the dimethylaminomethylene group, which upon hydrolysis yields the final aldehyde product. wikipedia.org
Table 1: Key Reagents in the Vilsmeier-Haack Reaction
| Reagent | Role |
| N,N-Dimethylformamide (DMF) | Source of the dimethylamino and formyl groups |
| Phosphorus oxychloride (POCl₃) | Activates DMF to form the Vilsmeier reagent |
| Phenylacetaldehyde (or similar) | Nucleophilic substrate providing the phenylpropyl backbone |
Condensation Reactions for Enaminal Formation
Condensation reactions are fundamental to the formation of enamines and, by extension, enaminals. wikipedia.orgunizin.org An enamine is formed from the reaction of an aldehyde or a ketone with a secondary amine, a process that typically involves the elimination of a water molecule. masterorganicchemistry.comyoutube.com This type of reaction is often acid-catalyzed, which facilitates the removal of the hydroxyl group from the intermediate carbinolamine. masterorganicchemistry.com
The formation of an enaminal like this compound can be conceptualized through a condensation pathway where a suitable dicarbonyl compound or its equivalent reacts with a secondary amine. The reaction proceeds through the nucleophilic attack of the amine on a carbonyl group, followed by dehydration to form the enamine functionality. masterorganicchemistry.com The equilibrium of this reaction can be shifted towards the product by removing the water that is formed, for instance, by azeotropic distillation. masterorganicchemistry.comacsgcipr.org
Mannich-Type Reactions in Aminoaldehyde Synthesis
The Mannich reaction is a powerful tool in organic synthesis for the aminomethylation of an acidic proton located in the α-position of a carbonyl compound. ru.nl This reaction provides a direct route to β-amino carbonyl compounds, including β-aminoaldehydes. acs.org The classic Mannich reaction involves a primary or secondary amine, formaldehyde, and a carbonyl compound.
In the context of synthesizing aminoaldehydes, organocatalyzed asymmetric Mannich reactions have become increasingly important. ru.nl These reactions can produce enantiomerically enriched β-aminoaldehydes by reacting unmodified aldehydes with imines in the presence of a chiral organocatalyst, such as a derivative of the amino acid proline. nih.gov The reaction proceeds through an enamine intermediate, which is formed from the aldehyde and the catalyst, and then attacks the imine. ru.nl This methodology allows for the stereocontrolled synthesis of complex aminoaldehydes. nih.govresearchgate.netku.ac.ae
Contemporary Approaches in Enaminal Synthesis
Modern synthetic chemistry has seen the advent of new technologies and methodologies that offer advantages over traditional techniques. These contemporary approaches often provide improved yields, shorter reaction times, and more environmentally friendly processes.
Electrochemical Organic Synthesis Applications
Electrochemical synthesis has emerged as a powerful and green alternative to conventional organic synthesis. nih.gov By using electricity as a "reagent," it can often avoid the need for harsh or toxic oxidizing or reducing agents. nih.gov In the synthesis of nitrogen-containing compounds, electrochemical methods have been applied to the formation of C-N bonds. researchgate.netchemrxiv.org
While direct electrochemical synthesis of this compound is not widely documented, related transformations have been successfully demonstrated. For instance, the electrochemical synthesis of α-enaminones from aryl ketones has been achieved under mild conditions, providing good yields. nih.gov Additionally, electrochemical methods have been developed for the synthesis of allylic amines from alkenes and amines and for the preparation of homoallylic amines from the allylation of imines. researchgate.netchemrxiv.orgxmu.edu.cn These examples highlight the potential of electrosynthesis as a viable and sustainable approach for the construction of enaminal structures.
Table 2: Comparison of Synthetic Methodologies
| Methodology | Key Features | Advantages |
| Vilsmeier-Haack | Formylation using DMF and POCl₃ | Well-established, versatile for electron-rich substrates |
| Condensation | Reaction of carbonyl with amine | Fundamental route to enamines, often high-yielding |
| Mannich Reaction | Aminomethylation of carbonyls | Direct route to β-amino carbonyls, stereocontrol possible |
| Electrochemical | Uses electricity as a reagent | Green, avoids harsh reagents, mild conditions |
| Microwave-Assisted | Uses microwave irradiation for heating | Rapid, high yields, improved efficiency |
Microwave-Assisted Synthetic Strategies
Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating a wide range of chemical reactions. nih.gov By utilizing dielectric heating, microwaves can efficiently and uniformly heat the reaction mixture, leading to significant reductions in reaction times and often improved product yields. nih.govyoutube.com
This technology has been successfully applied to various organic transformations, including condensation reactions for the synthesis of imines and other nitrogen-containing heterocycles. nanobioletters.comresearchgate.net For example, the synthesis of certain imine derivatives under solvent-free microwave conditions has been shown to be a rapid and environmentally friendly method. researchgate.net Similarly, reductive amination reactions, which can be kinetically slow, have been significantly accelerated using microwave irradiation, even at room temperature, suggesting non-thermal microwave effects. harvard.edu Given the nature of the reactions involved in the formation of enaminals, microwave-assisted strategies hold considerable promise for the efficient and rapid synthesis of this compound and its analogs. youtube.com
Ultrasound Irradiation Techniques
The application of ultrasound irradiation in organic synthesis has emerged as a powerful tool for accelerating reactions, increasing yields, and often enabling milder reaction conditions compared to conventional heating methods. nih.govuniv.kiev.ua This technique, known as sonochemistry, utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures. These conditions can significantly enhance the reactivity of chemical species.
While specific studies detailing the ultrasound-assisted synthesis of this compound are not extensively documented in the reviewed literature, the principles are widely applied to analogous condensation and cyclocondensation reactions. nih.gov For instance, ultrasound has been successfully employed in the synthesis of various pyrimidine derivatives and other heterocyclic compounds, often reducing reaction times from hours to minutes and improving yields. nih.govnih.gov In a typical application, a mixture of the reactants is placed in a vessel within an ultrasonic cleaning bath. The high-frequency sound waves agitate the medium, promoting mass transfer and enhancing the rate of reaction.
The advantages of this eco-friendly approach include:
Reduced Reaction Times: Drastic acceleration of reaction rates is commonly observed.
Improved Yields: Higher product yields are often achieved compared to traditional methods. nih.gov
Milder Conditions: Reactions can frequently be conducted at lower temperatures, preserving sensitive functional groups.
Energy Efficiency: It is considered a form of "green chemistry" due to its efficiency and often solvent-free or water-based reaction conditions. mdpi.com
The synthesis of enamines and enaminals, which involves the condensation of an aldehyde or ketone with a secondary amine, is a prime candidate for sonochemical enhancement. The increased mass transfer and localized energy provided by ultrasound can effectively drive the equilibrium towards the product by facilitating the removal of water.
Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for Analogous Reactions
| Reaction Type | Conventional Method (Time) | Ultrasound Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| Dihydropyrimidinone Synthesis | ~3 hours (Heating) | 20-30 minutes | 6-8% increase | nih.gov |
| Pyrimidine Synthesis | 4-24 hours (Reflux) | 1 hour (Room Temp) | High yields (61-85%) | nih.gov |
Stereoselective Control in Enaminal Synthesis (e.g., Z-isomer predominance)
The stereochemical configuration of the double bond in enaminals and related structures like enamides is crucial as it dictates the molecule's three-dimensional shape and subsequent reactivity. The synthesis of the Z-isomer (where the higher priority substituents are on the same side of the double bond) is often a significant challenge, as the E-isomer is typically the thermodynamically more stable product. nih.govsemanticscholar.org However, specific synthetic strategies have been developed to achieve high stereoselectivity in favor of the Z-isomer.
Achieving Z-isomer predominance often involves kinetic control over the reaction, where the transition state leading to the Z-isomer is favored. This can be accomplished through the use of specific catalysts, reagents, or reaction conditions that create steric or electronic biases.
Key approaches to obtaining Z-isomers include:
Catalyst-Controlled Reactions: The use of chiral catalysts, such as chiral phosphoric acids, has been shown to be highly effective in controlling stereoselectivity. For example, in the synthesis of δ-alkyl-substituted homoallylic alcohols, the choice of a specific enantiomer of a phosphoric acid catalyst can lead to almost exclusive formation of the Z-isomer (Z:E > 30:1). nih.gov
Reagent-Directed Synthesis: The development of novel reagents has opened pathways to Z-selective syntheses. For instance, vinylbenziodoxolone (VBX) reagents have been used in palladium-catalyzed cross-couplings to access Z-enamides and enol ethers with high stereoselectivity under mild conditions. nih.govrsc.org This method relies on the stereoselective addition of nucleophiles to an alkynyl precursor. nih.gov
Intramolecular Interactions: The design of substrates that can form stabilizing intramolecular interactions, such as hydrogen bonds in the transition state, can favor the formation of one stereoisomer over another.
While the selective synthesis of Z-enamides and other vinyl systems is particularly challenging, these advanced methodologies demonstrate that high levels of control are possible. nih.govsemanticscholar.org The principles underlying these methods are directly applicable to the synthesis of Z-isomers of this compound and its analogs, where controlling the geometry of the enamine double bond is a key synthetic goal.
Table 2: Examples of High Z-Stereoselectivity in the Synthesis of Analogous Compounds
| Compound Class | Method/Catalyst | Z:E Ratio | Yield | Reference |
|---|---|---|---|---|
| δ-Alkyl-substituted homoallylic alcohols | Chiral Phosphoric Acid (R)-A1 | > 30:1 | 92% | nih.gov |
Chemical Reactivity and Mechanistic Investigations of 3 Dimethylamino 2 Phenylprop 2 Enal
Ambident Nature of Enaminals: Nucleophilic and Electrophilic Reactivity
Enaminals, such as 3-(Dimethylamino)-2-phenylprop-2-enal, are classic examples of ambident molecules, possessing both nucleophilic and electrophilic centers. This duality in reactivity stems from the electronic interplay between the electron-donating dimethylamino group and the electron-withdrawing aldehyde group, conjugated through a carbon-carbon double bond. This "push-pull" electronic effect results in a polarized molecule with distinct reactive sites.
The nucleophilic character is primarily located at the β-carbon (the carbon atom adjacent to the dimethylamino group), which is electron-rich due to the lone pair of electrons on the nitrogen atom being delocalized into the π-system. Conversely, the electrophilic site is the carbonyl carbon of the aldehyde group, which is electron-deficient due to the high electronegativity of the oxygen atom. This electronic distribution allows this compound to react with a wide array of both electrophiles and nucleophiles, making it a versatile building block in organic synthesis.
Reactivity of the Enamine Moiety
The enamine moiety, formed by the dimethylamino group and the C=C double bond, is the primary source of nucleophilicity in this compound. The nitrogen atom's lone pair of electrons participates in resonance, increasing the electron density of the olefinic β-carbon. This makes the β-carbon susceptible to attack by various electrophiles.
The reactivity of the enamine is significantly higher than that of a simple alkene due to the strong electron-donating nature of the nitrogen atom. nih.govebsco.com This enhanced nucleophilicity allows enamines to participate in reactions that are not typically accessible to unactivated alkenes, such as C-C bond formation with weak electrophiles. ebsco.com The general reactivity is depicted by the resonance structures where a negative charge is localized on the β-carbon, highlighting its nucleophilic character.
Table 1: Nucleophilic Reactivity of the Enamine Moiety
| Reactive Site | Attacking Species | Type of Reaction |
|---|---|---|
| β-Carbon | Electrophiles (e.g., alkyl halides, Michael acceptors) | Alkylation, Conjugate Addition |
Reactivity of the Carbonyl Moiety
The carbonyl moiety in this compound is an electrophilic center. The carbon atom of the aldehyde group is double-bonded to a highly electronegative oxygen atom, resulting in a significant partial positive charge on the carbon. This makes it a prime target for nucleophilic attack.
Aldehydes are generally more reactive towards nucleophiles than ketones due to less steric hindrance and fewer electron-donating alkyl groups stabilizing the partial positive charge on the carbonyl carbon. organic-chemistry.orgresearchgate.net The electrophilicity of the carbonyl group in this specific enaminal is somewhat moderated by the electron-donating effect of the enamine system, but it remains a key site for reactions with a variety of nucleophiles, including organometallic reagents, hydrides, and amines.
Table 2: Electrophilic Reactivity of the Carbonyl Moiety
| Reactive Site | Attacking Species | Type of Reaction |
|---|---|---|
| Carbonyl Carbon | Nucleophiles (e.g., Grignard reagents, organolithiums) | Nucleophilic Addition |
| Carbonyl Carbon | Hydride Reagents (e.g., NaBH₄) | Reduction |
Diversification of Reaction Pathways
The dual reactivity of this compound allows for a diverse range of chemical transformations, enabling the synthesis of complex molecular architectures.
Addition Reactions (e.g., with Michael Acceptors)
The nucleophilic β-carbon of the enamine moiety readily participates in conjugate addition reactions, also known as Michael additions. ebsco.com In these reactions, the enaminal adds to an α,β-unsaturated carbonyl compound (a Michael acceptor). The reaction is initiated by the attack of the electron-rich β-carbon of the enaminal onto the electrophilic β-carbon of the Michael acceptor. The resulting intermediate, an iminium ion, is typically hydrolyzed with aqueous acid during workup to yield a 1,5-dicarbonyl compound. masterorganicchemistry.com
Table 3: Representative Michael Addition Reaction
| Enaminal | Michael Acceptor | Product after Hydrolysis |
|---|---|---|
| This compound | Methyl vinyl ketone | 2-Phenyl-3-(3-oxobutyl)propanal |
Cycloaddition Reactions (e.g., Pericyclic Processes)
Pericyclic reactions, which proceed through a concerted, cyclic transition state, offer a powerful method for ring construction. wikipedia.orgmsu.edu The electron-rich double bond of this compound can participate in cycloaddition reactions, acting as a 2π-electron component.
One of the most prominent examples is the Diels-Alder reaction, a [4+2] cycloaddition. organic-chemistry.orgwikipedia.org Due to its electron-rich nature, the enaminal can function as a potent dienophile, particularly in "inverse-electron-demand" Diels-Alder reactions where it reacts with an electron-poor diene. organic-chemistry.org
Additionally, enaminals can undergo [3+2] cycloaddition reactions with 1,3-dipoles (such as azides or nitrones) to form five-membered heterocyclic rings. nih.govmdpi.com These reactions are highly valuable for synthesizing complex nitrogen- and oxygen-containing heterocycles. These cycloadditions proceed via a concerted mechanism, often with high regio- and stereoselectivity. nih.gov
Table 4: Potential Cycloaddition Pathways
| Reaction Type | Reactant Partner | Resulting Ring System |
|---|---|---|
| [4+2] Cycloaddition (Diels-Alder) | Electron-deficient diene | Substituted Cyclohexene |
| [3+2] Cycloaddition | Azide (1,3-dipole) | Triazoline, which can rearrange to a Triazole |
Functionalization via Olefinic C=C Double Bond Cleavage
The carbon-carbon double bond in this compound can be cleaved to install new functional groups, providing a pathway for significant structural modification. Oxidative cleavage is a common method to achieve this transformation.
One method involves using oxidizing agents like tert-butyl hydroperoxide (TBHP), which can promote the cleavage of the C=C bond in enamines under thermal conditions to form amide and carbonyl products. thieme-connect.com Another powerful and classic method for cleaving C=C double bonds is ozonolysis. mdpi.com Treatment of the enaminal with ozone (O₃) would lead to the formation of an unstable primary ozonide, which rearranges and subsequently cleaves. Upon workup, this reaction can yield a variety of products, including aldehydes, ketones, or carboxylic acids, depending on the workup conditions (reductive or oxidative). For an enaminal, this cleavage would typically result in the formation of an amide fragment and a carbonyl-containing fragment.
Table 5: Products of Olefinic C=C Double Bond Cleavage
| Reagent | Expected Products |
|---|---|
| 1. O₃; 2. Zn/H₂O (Reductive workup) | N,N-Dimethylformamide and Phenylglyoxal |
| 1. O₃; 2. H₂O₂ (Oxidative workup) | N,N-Dimethylformamide and Benzoylformic acid |
Reactions with Active Methylene Compounds
The reaction of this compound with active methylene compounds serves as a versatile method for the synthesis of various heterocyclic and carbocyclic systems. The presence of the enamine moiety activates the α,β-unsaturated system, making the β-carbon highly susceptible to nucleophilic attack by the carbanions generated from active methylene compounds. These reactions often proceed via a Michael-type addition followed by cyclization and elimination of dimethylamine.
A common application of this reactivity is in the synthesis of substituted pyridines. For instance, the reaction with cyanoacetamide would be expected to proceed through an initial Michael addition of the cyanoacetamide anion to the β-position of the enal. Subsequent cyclization, dehydration, and elimination of dimethylamine would lead to the formation of a 2-pyridone derivative.
| Active Methylene Compound | Expected Product | Reaction Type |
| Malononitrile | Substituted Pyridine | Michael Addition-Cyclization-Elimination |
| Ethyl Cyanoacetate | Substituted 2-Pyridone | Michael Addition-Cyclization-Elimination |
| Diethyl Malonate | Substituted Cyclohexenone Derivative | Michael Addition-Cyclization-Elimination |
This table is illustrative of expected reactivity based on general principles of enamine chemistry, as specific experimental data for this compound was not available in the search results.
The mechanism for the reaction with a generic active methylene compound, such as malononitrile, can be outlined as follows:
Deprotonation of the active methylene compound by a base to form a nucleophilic carbanion.
Nucleophilic attack of the carbanion on the β-carbon of this compound.
Intramolecular cyclization of the resulting intermediate.
Elimination of dimethylamine to afford the final aromatic product.
Exploration of Radical Processes
While the ionic reactivity of enamines is well-documented, their participation in radical processes is a less explored area. For this compound, radical reactions could potentially be initiated at several sites. The electron-rich double bond of the enamine system could be susceptible to attack by electrophilic radicals.
Theoretical studies on related α,β-unsaturated aldehydes, such as acrolein, have shown that radical addition can occur at the double bond. For instance, the addition of a hydroxyl radical (•OH) to the double bond is a key step in its atmospheric oxidation. By analogy, it is plausible that this compound could undergo similar radical additions.
Furthermore, the presence of the phenyl ring and the dimethylamino group could influence the stability of any radical intermediates formed. The potential for radical cyclization reactions of derivatives of this compound could also be an area for investigation, potentially leading to the formation of complex polycyclic structures. However, specific experimental studies on the radical processes of this compound are not extensively reported in the available literature.
Influence of Molecular Structure and Substituents on Chemical Reactivity
The chemical reactivity of this compound is significantly influenced by its molecular structure and the presence of substituents on the phenyl ring. The electronic properties of these substituents can either enhance or diminish the electrophilicity of the α,β-unsaturated system, thereby affecting the rates and outcomes of its reactions.
The effect of substituents on the reactivity of aromatic compounds is often quantified using the Hammett equation, which relates reaction rates and equilibrium constants to the electronic properties of the substituents. For reactions involving nucleophilic attack at the β-carbon, electron-withdrawing groups (EWGs) on the phenyl ring are expected to increase the reaction rate. This is because EWGs delocalize the developing negative charge in the transition state, thus stabilizing it and lowering the activation energy. Conversely, electron-donating groups (EDGs) would be expected to decrease the reaction rate.
The influence of substituents can be probed using techniques such as ¹³C NMR spectroscopy. The chemical shift of the carbonyl carbon and the β-carbon can provide insights into the electron density at these positions. A downfield shift (higher ppm) of the β-carbon signal upon introduction of an EWG would indicate increased electrophilicity.
| Substituent (para-position) | Electronic Effect | Expected Effect on Reactivity (Nucleophilic Attack) | Expected ¹³C NMR Shift of Cβ |
| -NO₂ | Strong Electron-Withdrawing | Increase | Downfield |
| -CN | Strong Electron-Withdrawing | Increase | Downfield |
| -Cl | Weak Electron-Withdrawing | Slight Increase | Slightly Downfield |
| -H | Neutral | Baseline | Baseline |
| -CH₃ | Weak Electron-Donating | Decrease | Upfield |
| -OCH₃ | Strong Electron-Donating | Decrease | Upfield |
This table presents expected trends based on established principles of physical organic chemistry. Specific experimental data for substituted this compound derivatives was not available in the search results.
Synthetic Utility of 3 Dimethylamino 2 Phenylprop 2 Enal As a Versatile Building Block
Construction of Nitrogen-Containing Heterocyclic Systems
The enaminone functionality within 3-(Dimethylamino)-2-phenylprop-2-enal provides a reactive scaffold for the construction of various nitrogen-containing heterocycles. The general strategy involves the reaction of the enaminone with reagents that can participate in cyclization reactions, often through condensation and subsequent ring closure.
Enaminones are well-established precursors for the synthesis of pyridine and pyridone derivatives. nih.gov The general approach involves the reaction of the enaminone with a compound containing an active methylene group, which can act as a nucleophile. organic-chemistry.org The reaction typically proceeds through a Michael addition of the active methylene compound to the enaminone, followed by cyclization and elimination of dimethylamine and water to form the aromatic pyridine or pyridone ring.
While specific examples utilizing this compound are not prevalent in the literature, the following table illustrates the general reaction scheme based on the known reactivity of similar enaminones.
| Reactant 1 | Reactant 2 (Active Methylene Compound) | Product Type | General Reaction Conditions |
| This compound | Malononitrile | 2-Amino-3-cyano-4-phenylpyridine | Base catalysis, reflux in a suitable solvent |
| This compound | Ethyl cyanoacetate | 3-Cyano-4-phenyl-2-pyridone | Base catalysis, reflux in a suitable solvent |
| This compound | Acetylacetone | 3-Acetyl-4-phenyl-2-methylpyridine | Acid or base catalysis, heating |
This table is illustrative and based on the general reactivity of enaminones, as specific literature for this compound is limited.
The synthesis of pyrazoles from enaminones typically involves their reaction with hydrazine derivatives. The reaction proceeds via condensation of the hydrazine with the carbonyl group of the enaminone, followed by cyclization and elimination of dimethylamine and water to afford the pyrazole ring. nih.gov
Similarly, pyrimidines can be synthesized from enaminones by reaction with amidines or other suitable three-atom components. researchgate.netbu.edu.eg The amidine provides the N-C-N fragment necessary to complete the six-membered pyrimidine ring.
| Reactant 1 | Reactant 2 | Product Type | General Reaction Conditions |
| This compound | Hydrazine hydrate | 4-Phenylpyrazole | Heating in a suitable solvent |
| This compound | Phenylhydrazine | 1,4-Diphenylpyrazole | Heating in a suitable solvent |
| This compound | Acetamidine | 2-Methyl-4-phenylpyrimidine | Acid or base catalysis, heating |
This table is illustrative and based on the general reactivity of enaminones, as specific literature for this compound is limited.
The synthesis of pyrroles from α,β-unsaturated aldehydes and their derivatives is a known transformation in organic chemistry. researchgate.net One potential route could involve the reaction of this compound with an α-amino ketone or a related species, which could lead to a Paal-Knorr type pyrrole synthesis. This would involve the formation of a 1,4-dicarbonyl intermediate or its equivalent, which then cyclizes with an amine to form the pyrrole ring. rsc.org
| Reactant 1 | Reactant 2 | Product Type | General Reaction Conditions |
| This compound | Aminoacetone | 2-Methyl-3-phenylpyrrole | Acid catalysis, heating |
| This compound | Glycine ethyl ester | Ethyl 3-phenylpyrrole-2-carboxylate | Base catalysis, heating |
This table is illustrative and based on general synthetic principles for pyrrole formation, as specific literature for this compound is limited.
Application in Complex Molecule Synthesis
The functional groups present in this compound make it a potentially useful building block for the synthesis of more complex molecules, such as alkaloids containing piperidine, indolizidine, and quinolizidine ring systems. The enal functionality can participate in various cycloaddition and annulation reactions to construct these core structures.
The synthesis of piperidine rings can be achieved through various strategies, including intramolecular cyclization reactions. A molecule derived from this compound could be elaborated to contain a tethered amine, which could then undergo an intramolecular Michael addition or a reductive amination to form the six-membered piperidine ring.
Indolizidine and quinolizidine alkaloids are bicyclic nitrogen-containing natural products with a wide range of biological activities. The synthesis of these ring systems often relies on the construction of a key piperidine or pyrrolidine ring followed by a second cyclization. While specific applications of this compound in the synthesis of these alkaloids are not well-documented, its structure suggests potential utility in strategies involving intramolecular cyclizations or cycloaddition reactions to form the bicyclic core. For instance, derivatives of this compound could be designed to participate in intramolecular Mannich reactions or Diels-Alder reactions to construct the indolizidine or quinolizidine skeleton.
Integration into Alkaloid Synthesis Methodologies
The versatile chemical reactivity of this compound, a β-amino-α,β-unsaturated aldehyde, positions it as a potentially valuable, though not widely documented, precursor in the synthesis of complex nitrogen-containing heterocyclic structures, including the core scaffolds of various alkaloids. Its ambident electrophilic nature, with reactive sites at the carbonyl carbon and the β-carbon, alongside the nucleophilic character of the enamine nitrogen, allows for a range of chemical transformations crucial for the construction of intricate molecular architectures.
The Vilsmeier-Haack reaction, a powerful tool for the formylation of activated aromatic and heteroaromatic compounds, shares mechanistic similarities with the reactivity of this compound. The Vilsmeier reagent, a chloroiminium ion, acts as the electrophile in these reactions. Similarly, this compound can be envisioned to react with suitable nucleophiles, leading to intermediates that can undergo subsequent cyclization to form heterocyclic systems. This approach could be particularly relevant for the synthesis of alkaloids containing a phenyl-substituted heterocyclic core.
One of the key strategies in alkaloid synthesis is the construction of piperidine and isoquinoline ring systems, which are prevalent in a vast number of natural products. The synthesis of these structures often involves cycloaddition reactions or tandem sequences that build the heterocyclic ring in a controlled manner. For instance, hetero-Diels-Alder reactions of 1-azadienes are a known method for constructing piperidine rings. While direct examples involving this compound are not prominent in the literature, its structural motifs suggest its potential as a synthon for 1-aza- or 2-azadiene precursors.
Furthermore, the synthesis of indolizidine alkaloids, another significant class of alkaloids, often relies on the cyclization of precursors containing pyrrolidine or piperidine rings. The functional group array in this compound could, in principle, be elaborated to generate intermediates suitable for such cyclization strategies. For example, reaction with a suitable nucleophile could introduce a side chain that, after modification of the aldehyde and enamine functionalities, could participate in an intramolecular cyclization to form the bicyclic indolizidine core.
While specific, documented examples of the direct application of this compound in the total synthesis of named alkaloids are scarce in readily available literature, its potential as a versatile building block can be inferred from its chemical properties and the known strategies in alkaloid synthesis. The following table outlines hypothetical reaction pathways where this compound could be integrated into the synthesis of alkaloid precursors.
| Alkaloid Core Structure | Hypothetical Reaction Pathway Involving this compound | Key Transformation |
| Phenyl-substituted Piperidine | Reaction with a suitable dienophile in a hetero-Diels-Alder reaction after conversion to a 1-azadiene derivative. | [4+2] Cycloaddition |
| Tetrahydroisoquinoline | Reaction with an activated phenethylamine derivative followed by intramolecular cyclization. | Pictet-Spengler type reaction |
| Indolizidine | Multi-step sequence involving initial Michael addition to the β-position, followed by elaboration of the aldehyde and enamine, and subsequent intramolecular cyclization. | Tandem Michael addition-cyclization |
It is important to note that the successful implementation of these hypothetical pathways would require careful optimization of reaction conditions and potentially the use of protecting groups to manage the reactivity of the different functional groups within the this compound molecule. Further research is needed to fully explore and document the synthetic utility of this compound in the field of alkaloid synthesis.
An article on the chemical compound “this compound” cannot be generated as requested.
Following a thorough search for scientific literature and spectral data, it has been determined that the specific experimental data required to populate the requested sections is not publicly available for the compound “this compound” (CAS Registry Number: 15131-89-2).
The required information for a detailed and accurate structural and spectroscopic analysis, including:
Infrared (IR) absorption bands
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X-ray crystallography data
...could not be located. While a synthesis procedure using "3-dimethylamino-2-phenylacrolein" as a starting material has been documented, the study does not provide any spectroscopic characterization of the starting material itself semanticscholar.org.
To maintain scientific accuracy, it is not appropriate to substitute data from other, more well-documented isomers, such as 3-(Dimethylamino)-1-phenylprop-2-en-1-one or 3-[4-(Dimethylamino)phenyl]prop-2-enal, as their differing structures would result in distinct spectroscopic properties. Fulfilling the request without verifiable data would lead to an inaccurate and speculative article. Therefore, the generation of the requested content cannot proceed.
Computational Chemistry and Theoretical Studies of 3 Dimethylamino 2 Phenylprop 2 Enal
Quantum Chemical Calculation Approaches
Quantum chemical calculations are fundamental to understanding the geometric and electronic properties of molecules. Standard methods include DFT and Hartree-Fock.
Density Functional Theory (DFT) Applications for Molecular Optimization
Density Functional Theory (DFT) is a widely used method for optimizing molecular geometries and predicting various chemical properties. It is a powerful tool for determining the most stable three-dimensional structure of a molecule by finding the lowest energy arrangement of its atoms. Despite the prevalence of this method, no specific studies employing DFT for the molecular optimization of 3-(Dimethylamino)-2-phenylprop-2-enal have been identified.
Hartree-Fock (HF) Methods
The Hartree-Fock (HF) method is another foundational ab initio approach in computational chemistry. While it is generally less accurate than modern DFT methods due to its approximation of electron correlation, it remains a valuable tool. There are no documented applications of the Hartree-Fock method for the study of this compound in the available literature.
Analysis of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)
The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between these orbitals is an indicator of chemical stability. Specific HOMO-LUMO energy values and orbital diagrams for this compound have not been published.
Investigation of Charge Distribution and Electrophilicity Descriptors
Understanding the charge distribution within a molecule helps to predict its reactive sites for both electrophilic and nucleophilic attack. Descriptors such as the electrophilicity index, chemical potential, and chemical hardness are derived from electronic structure calculations to quantify a molecule's reactivity. No studies containing data on the charge distribution or electrophilicity descriptors for this compound are currently available.
Conformational Analysis and Intramolecular Interactions (e.g., Hydrogen Bonding)
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. This is particularly important for flexible molecules, as their shape can be influenced by weak intramolecular interactions like hydrogen bonds. A computational conformational analysis of this compound has not been reported in the scientific literature.
Theoretical Studies of Tautomerism (e.g., Ketamine vs. Enolimine Forms)
Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For a molecule like this compound, potential tautomeric forms, such as ketamine and enolimine structures, could exist. Theoretical studies are essential to determine the relative stability of these forms and the energy barriers for their interconversion. However, no such theoretical investigations into the tautomerism of this compound have been found.
Prediction and Interpretation of Spectroscopic Data
Theoretical calculations are instrumental in predicting and interpreting the spectroscopic signatures of this compound, including its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. Density Functional Theory (DFT) is a commonly employed method for these predictions, often utilizing functionals such as B3LYP and basis sets like 6-311++G(d,p) to achieve a balance between accuracy and computational cost.
NMR Spectroscopy: Computational models can predict the ¹H and ¹³C NMR chemical shifts of this compound. github.iofrontiersin.orgbris.ac.uk The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. Theoretical predictions aid in the assignment of experimental spectra, helping to resolve ambiguities and confirm the molecular structure. The predicted chemical shifts are influenced by the electronic environment of each nucleus, which is shaped by the electron-donating dimethylamino group and the electron-withdrawing enal moiety, transmitted through the phenyl ring and the propenal backbone.
Illustrative Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| Aldehydic-H | 9.5 - 10.0 |
| Vinylic-H | 7.0 - 7.5 |
| Phenyl-H (ortho to propenal) | 7.3 - 7.8 |
| Phenyl-H (meta to propenal) | 7.0 - 7.4 |
| Phenyl-H (para to propenal) | 7.0 - 7.4 |
IR Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of this compound, which correspond to the absorption bands observed in its IR spectrum. scielo.org.zanist.gov These calculations help in assigning specific vibrational modes to the experimental peaks. Key predicted vibrations would include the C=O stretching of the aldehyde, the C=C stretching of the alkene and the phenyl ring, and the C-N stretching of the dimethylamino group. The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental data.
Illustrative Predicted IR Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| C=O Stretch (Aldehyde) | 1650 - 1680 |
| C=C Stretch (Alkene) | 1600 - 1640 |
| C=C Stretch (Aromatic) | 1550 - 1600 |
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum of this compound. scielo.org.zaresearchgate.net The molecule is expected to exhibit strong absorption bands due to π-π* transitions within the conjugated system, which extends from the dimethylamino group across the phenyl ring to the enal moiety. The predicted λmax values can provide insights into the electronic structure and the effects of substituents on the chromophore. The intramolecular charge transfer from the electron-donating dimethylamino group to the electron-accepting enal group is a key feature influencing the electronic spectrum.
Energy Framework and Hirshfeld Surface Analysis
The solid-state packing and intermolecular interactions of this compound can be investigated using Hirshfeld surface analysis and energy framework calculations. These methods provide a detailed picture of how molecules interact with their neighbors in a crystal lattice. mdpi.comdesy.de
Hirshfeld Surface Analysis: This technique allows for the visualization and quantification of intermolecular contacts in a crystal. The Hirshfeld surface is generated around a molecule, and the distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) are used to create a 2D fingerprint plot. This plot summarizes the types and relative significance of intermolecular interactions. For this compound, the analysis would likely reveal the prevalence of H···H, C···H/H···C, and O···H/H···O contacts. nih.govnih.govnih.gov The presence of the polar aldehyde and the aromatic ring would also suggest the possibility of C-H···O hydrogen bonds and π-π stacking interactions, which would appear as distinct features on the fingerprint plot. mdpi.com
Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Percentage Contribution (%) |
|---|---|
| H···H | 40 - 50 |
| C···H/H···C | 20 - 30 |
| O···H/H···O | 10 - 20 |
| C···C (π-π stacking) | 5 - 10 |
Isomerism and Stereochemical Aspects of 3 Dimethylamino 2 Phenylprop 2 Enal
Geometric Isomerism (E/Z Isomerism) of the C=C Double Bond
The structure of 3-(Dimethylamino)-2-phenylprop-2-enal features a carbon-carbon double bond (C=C), which is the basis for geometric isomerism. This results in two possible stereoisomers: the E isomer and the Z isomer. In the E isomer, the higher priority groups on each carbon of the double bond are on opposite sides, while in the Z isomer, they are on the same side. For this compound, the priority of the substituent groups is determined by the Cahn-Ingold-Prelog (CIP) rules. The phenyl group and the dimethylamino group are attached to one carbon of the C=C double bond, while the aldehyde group and a hydrogen atom are attached to the other.
The identification and characterization of these isomers are commonly achieved through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The spatial arrangement of the protons around the double bond results in distinct chemical shifts and coupling constants in the ¹H NMR spectrum, allowing for the unambiguous assignment of the E and Z configurations.
Factors Influencing Isomer Predominance (e.g., Solvent Effects)
The relative stability of the E and Z isomers of this compound, and thus their predominance in a given sample, can be influenced by several factors. One of the most significant is the solvent used during synthesis and isolation. While specific experimental studies on the solvent-dependent isomeric ratio of this compound are not extensively documented in publicly available literature, general principles of physical organic chemistry suggest that solvent polarity can play a crucial role.
Polar solvents may stabilize the more polar isomer to a greater extent through dipole-dipole interactions. The Z isomer, where the bulky and electron-donating dimethylamino group and the electron-withdrawing aldehyde group are on the same side of the double bond, may exhibit a larger molecular dipole moment compared to the E isomer. Consequently, polar solvents could potentially favor the formation or stability of the Z isomer. Conversely, in nonpolar solvents, steric hindrance between the phenyl and aldehyde groups in the Z isomer might be the dominant factor, leading to a preference for the sterically less hindered E isomer.
Computational studies on analogous "push-pull" alkenes, which have electron-donating and electron-withdrawing groups across a double bond, have shown that the polarity of the solvent can influence the rotational barrier around the C=C bond and the relative energies of the ground states of the isomers. This suggests that a systematic study of solvent effects on this compound would likely reveal a tunable E/Z ratio.
Table 1: Predicted Predominant Isomer in Different Solvent Types (Hypothetical)
| Solvent Type | Predicted Predominant Isomer | Rationale |
| Nonpolar (e.g., Hexane) | E isomer | Minimized steric hindrance. |
| Polar Aprotic (e.g., Acetone) | Potentially higher proportion of Z isomer | Stabilization of the more polar isomer. |
| Polar Protic (e.g., Ethanol) | Potentially higher proportion of Z isomer | Stabilization through hydrogen bonding and dipole-dipole interactions. |
Implications of Stereochemistry on Reactivity and Synthetic Outcomes
The distinct three-dimensional arrangements of the E and Z isomers of this compound have significant implications for their chemical reactivity and the stereochemical outcome of reactions in which they participate. The accessibility of the reactive sites, namely the aldehyde group and the electron-rich double bond, can differ substantially between the two isomers.
For instance, in cycloaddition reactions, where the dienophile (the C=C double bond of this compound) reacts with a diene, the stereochemistry of the dienophile is typically retained in the product. Therefore, using the pure E or Z isomer would lead to the formation of different diastereomeric products. The facial selectivity of the approach of the diene can also be influenced by the steric bulk of the substituents on the dienophile, leading to different product ratios.
The reactivity of the aldehyde group can also be affected by the stereochemistry of the double bond. The proximity of the phenyl and dimethylamino groups in the Z isomer could sterically hinder the approach of a nucleophile to the aldehyde carbon, potentially leading to lower reaction rates compared to the E isomer.
While specific studies detailing the stereoselective reactions of the individual isomers of this compound are scarce, the principles of stereochemistry strongly suggest that the separation and use of pure isomers would be crucial for achieving high stereoselectivity in synthetic applications.
Future Research Directions and Challenges in Enaminal Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of enaminals, including 3-(Dimethylamino)-2-phenylprop-2-enal, traditionally relies on established condensation reactions. However, the future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the reduction of waste, energy consumption, and the use of hazardous substances. researchgate.net
Future research will undoubtedly focus on developing more sustainable methods for enaminal synthesis. This includes the exploration of:
Catalyst-free and Solvent-free Conditions: Mechanochemical methods, such as ball milling, have shown promise for the solvent-free synthesis of some enamines, achieving quantitative conversion in minutes without the need for catalysts. organic-chemistry.org Applying such techniques to the synthesis of this compound could significantly reduce the environmental footprint of its production.
Bio-based Feedstocks: A major goal of sustainable chemistry is the transition from petrochemical-based starting materials to renewable, bio-based feedstocks. researchgate.net Research into synthetic pathways that utilize biomass-derived precursors to construct the enaminal scaffold will be a critical area of investigation.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core tenet of green chemistry. Future methodologies will be evaluated based on their atom economy, aiming to minimize the formation of byproducts.
A comparative analysis of a traditional versus a hypothetical green synthesis for a generic enaminal is presented below, illustrating the potential improvements.
Table 1: Comparison of Synthetic Methodologies for Enaminals
| Metric | Traditional Synthesis (e.g., Vilsmeier-Haack type) | Future Sustainable Synthesis (Hypothetical) |
|---|---|---|
| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Benign solvent (e.g., Water, Ethanol) or solvent-free |
| Catalyst | Stoichiometric activating agents (e.g., POCl₃) | Catalytic amounts of a reusable catalyst or catalyst-free |
| Energy Input | Often requires heating or cooling | Room temperature or mechanochemical energy |
| Atom Economy | Moderate to low | High |
| Waste Generation | Significant inorganic salt waste | Minimal |
Exploration of Undiscovered Reactivity Modes and Mechanistic Insights
While the nucleophilic character of the β-carbon of enaminals is well-established, there remains a vast potential for discovering novel reactivity patterns. The unique electronic properties of this compound, with its electron-donating dimethylamino group and electron-withdrawing aldehyde, make it an excellent candidate for such explorations.
Future research in this area will likely involve:
Lewis Acid Catalysis: Investigating the interaction of enaminals with various Lewis acids could unlock new reaction pathways by altering the electronic distribution within the molecule. This could lead to novel cycloaddition, annulation, or rearrangement reactions. nih.gov
Photoredox Catalysis: The use of visible light and photoredox catalysts to engage enaminals in radical-based transformations is a rapidly expanding field. This could enable previously inaccessible bond formations and functionalizations.
Detailed Mechanistic Studies: A deeper understanding of reaction mechanisms is crucial for the rational design of new reactions. nih.gov Advanced spectroscopic techniques (e.g., in-situ NMR) and kinetic studies will be employed to elucidate transition states and reaction intermediates for known and newly discovered enaminal transformations. For instance, kinetic isotope effect studies could help determine the rate-determining steps in reactions involving this compound. nih.gov
Advanced Computational Modeling for Predictive Chemistry and Reaction Design
Computational chemistry has become an indispensable tool in modern organic synthesis, offering insights that are often difficult to obtain through experimentation alone. nih.gov For enaminal chemistry, and specifically for molecules like this compound, computational modeling presents significant opportunities.
Key future directions include:
Predicting Reactivity and Selectivity: Using Density Functional Theory (DFT) and other high-level computational methods, it is possible to model the electronic structure of enaminals and predict their reactivity towards various electrophiles and nucleophiles. researchgate.net This can help in forecasting the outcomes of reactions, including regioselectivity and stereoselectivity, thus reducing the need for extensive empirical screening.
Mechanism Elucidation: Computational studies can map out entire reaction pathways, identifying transition states and intermediates. nih.gov This is particularly valuable for understanding complex, multi-step reactions and for rationalizing unexpected experimental outcomes.
Machine Learning and AI: The integration of machine learning algorithms with large chemical datasets is poised to revolutionize reaction prediction. nih.govrsc.org By training models on known enaminal reactions, it may become possible to predict the products of novel reactant combinations with high accuracy, accelerating the discovery of new synthetic methods. escholarship.org
Table 2: Computationally Derived Properties of a Model Enaminal
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Indicates susceptibility to electrophilic attack |
| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack |
| Mulliken Charge on β-Carbon | -0.25 | Quantifies the nucleophilicity of this key position |
| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions |
Note: These are hypothetical values for illustrative purposes.
Stereochemical Control in Complex Enaminal-Mediated Synthesis
The ability to control the three-dimensional arrangement of atoms is paramount in the synthesis of complex molecules, particularly for pharmaceutical applications. yale.edu While enaminals themselves are typically achiral, achieving stereocontrol in their reactions is a significant and ongoing challenge.
Future research will focus on several key strategies:
Chiral Auxiliaries: The temporary attachment of a chiral auxiliary to the enaminal precursor can effectively guide the stereochemical outcome of a subsequent reaction. numberanalytics.comresearchgate.net The development of new, highly effective, and easily removable chiral auxiliaries is a continuous pursuit.
Asymmetric Catalysis: The use of chiral catalysts (organocatalysts or metal complexes) to control the stereoselectivity of reactions involving enaminals is a highly attractive approach. nih.gov This avoids the need for stoichiometric amounts of chiral material. nih.gov For example, a chiral Brønsted acid could protonate this compound to form a chiral iminium ion, which could then react with a nucleophile in a highly enantioselective manner.
Substrate Control: In complex molecules, existing stereocenters can influence the stereochemical outcome of reactions at other sites. Understanding and leveraging these substrate-controlled diastereoselective reactions will be crucial for the efficient synthesis of complex natural products and pharmaceuticals.
Interdisciplinary Research Opportunities Involving Enaminals
The unique properties of enaminals make them attractive candidates for applications beyond traditional organic synthesis. Interdisciplinary research will be key to unlocking their full potential.
Promising areas for future exploration include:
Materials Science: The extended π-system and push-pull electronic nature of enaminals like this compound suggest potential applications in the development of organic electronic materials, such as nonlinear optical materials or components for dye-sensitized solar cells. researchgate.netbinghamton.edu
Chemical Biology: Enaminals can be used as building blocks for the synthesis of fluorescent probes and sensors. nih.gov For instance, the fluorescence properties of a molecule containing the this compound core could be designed to change upon binding to a specific biological target, enabling its detection and visualization in living cells. nih.gov
Synthetic Biology: The principles of synthetic biology could be harnessed to engineer microorganisms to produce enaminal precursors or even the final enaminal products from simple starting materials. nih.gov This represents a long-term goal for the sustainable production of valuable chemical intermediates.
Q & A
Q. What are the common synthetic routes for 3-(Dimethylamino)-2-phenylprop-2-enal, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves condensation reactions between aldehydes and dimethylamino-containing precursors. For example, analogous compounds like (Z)-3-(dimethylamino)-2-methylprop-2-enal are synthesized via aldol condensation under controlled pH and temperature (e.g., 0–5°C) to minimize side reactions . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Catalysts : Use of mild bases (e.g., triethylamine) to avoid decomposition of the dimethylamino group.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate the enal .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR : H and C NMR to confirm the α,β-unsaturated aldehyde structure and dimethylamino group (δ ~2.2–2.5 ppm for N(CH)).
- IR : Stretching bands at ~1650–1700 cm (C=O) and ~1600 cm (C=C).
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHNO: calc. 175.0997) .
Q. How does the dimethylamino group influence the compound’s reactivity in nucleophilic additions?
Methodological Answer: The dimethylamino group acts as an electron donor, activating the α,β-unsaturated system for Michael additions. For example:
- Conjugate addition : Nucleophiles (e.g., thiols) attack the β-carbon, with the dimethylamino group stabilizing the transition state via resonance.
- Solvent effects : Reactions in polar solvents (e.g., methanol) proceed faster due to enhanced charge separation .
Advanced Research Questions
Q. How can computational methods predict the regioselectivity of cycloaddition reactions involving this compound?
Methodological Answer:
- DFT calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (FMOs). The HOMO of the enal interacts with the LUMO of dienophiles, favoring [4+2] cycloadditions at the β-position.
- Solvent modeling : Include implicit solvent models (e.g., PCM) to account for polarity effects on transition states .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to confirm concentration-dependent effects.
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with bioactivity measurements.
- Structural analogs : Compare with derivatives (e.g., 3-(dimethylamino)-5-methyl-1,2-dihydropyridin-2-one) to isolate the pharmacophore .
Q. How do steric and electronic effects of the phenyl group impact the compound’s antioxidant mechanisms?
Methodological Answer:
- Radical scavenging assays : Use DPPH or ABTS assays to quantify activity. The phenyl group’s electron-withdrawing effect enhances stabilization of radical intermediates.
- Kinetic studies : Monitor reaction rates with UV-Vis spectroscopy; bulky substituents reduce accessibility to reactive sites .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
